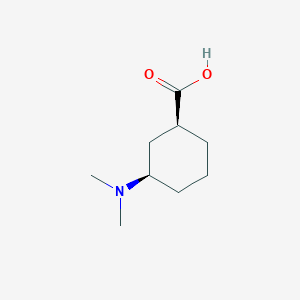

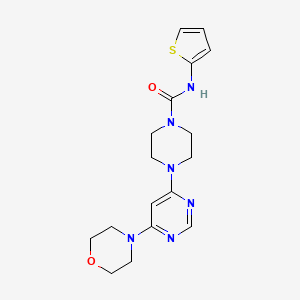

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions including acetylation, reduction, and nucleophilic substitution reactions. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved in two steps from a dianiline precursor, involving reduction and nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using X-ray diffraction techniques. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide was determined, revealing the orientation of the methoxy group and the acetamido group within the crystal lattice . Density functional theory (DFT) calculations are also employed to determine the stability and chemical reactivity of these compounds, as well as to predict their molecular electrostatic potential (MEP) . These techniques could be applied to analyze the molecular structure of "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(3-methoxyphenyl)acetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives with various reagents can lead to the formation of different products. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic compounds . The influence of methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was explored to modulate the antagonistic profile of adenosine A3 receptors . These studies suggest that the functional groups present in acetamide derivatives are reactive and can be modified to achieve desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their anticonvulsant activities, cytotoxicity, and antioxidant properties, are often evaluated in research. For example, substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides were found to have potent anticonvulsant activities and affected sodium channel inactivation . The cytotoxicity of certain acetamide derivatives was estimated against oligodendrocytes, and their redox profiles were evaluated using in vitro assays . The antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using the DPPH free radical scavenging test . These properties are crucial for the potential therapeutic applications of these compounds and would be relevant for the analysis of "this compound".

Aplicaciones Científicas De Investigación

Metabolism and Environmental Impact

Research on chloroacetamide herbicides and their metabolites, including acetochlor, alachlor, butachlor, and metolachlor, highlights the significance of understanding the metabolic pathways and environmental behaviors of acetamide derivatives. These studies investigate the metabolic activation pathways leading to carcinogenicity, involving complex transformations in liver microsomes of both rats and humans. The identification of specific cytochrome P450 isoforms responsible for the metabolism of these compounds underlines the importance of acetamide derivatives in toxicological and environmental health research (Coleman et al., 2000).

Green Synthesis Applications

The use of acetamide derivatives in green synthesis is exemplified by the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, showcasing the role of these compounds in the production of azo disperse dyes. This research demonstrates the potential for acetamide derivatives to contribute to more environmentally friendly and efficient chemical synthesis processes (Zhang Qun-feng, 2008).

Pharmacological and Biological Studies

The pharmacological activities of acetamide derivatives are also a significant area of research. For example, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides as anticonvulsants reveal their potential in the development of new treatments for epilepsy, highlighting the versatility of acetamide derivatives in medicinal chemistry and drug design (Camerman et al., 2005).

Analytical and Separation Techniques

The synthesis and characterization of acetamide derivatives are crucial in developing analytical methodologies, as illustrated by the synthesis of high-specific-activity labeled compounds for studying metabolism and mode of action in herbicides and safeners (Latli & Casida, 1995). This research underlines the importance of acetamide derivatives in enhancing our understanding of chemical interactions in biological systems.

Propiedades

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-9-5-6-15(10-18)11-19(22)21-14-20(24-2)12-16-7-3-4-8-17(16)13-20/h3-10H,11-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPWOOZOVPTDSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2(CC3=CC=CC=C3C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)

![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)